N'-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride
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Overview
Description
N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride is a chemical compound with the molecular formula C6H17Cl3N6. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with carbamimidoyl and carboximidamide groups, and it is typically available as a trihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride involves multiple steps. One common method includes the reaction of piperazine with cyanamide under acidic conditions to form the intermediate compound, which is then further reacted with hydrochloric acid to yield the trihydrochloride salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride can be compared with other similar compounds, such as:
N,N’-Di-Boc-pyrazole-1-carboxamidine: This compound has a similar structure but includes a pyrazole ring instead of a piperazine ring.
N-carbamimidoyl-4-(2-fluorophenyl)piperazine-1-carboximidamide hydrochloride:
The uniqueness of N’-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-carbamimidoylpiperazine-1-carboximidamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFWTUOSWZEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=NC(=N)N)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl3N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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